N-[4-({3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)phenyl]acetamide
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Overview
Description
N-[4-({3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)phenyl]acetamide is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a complex structure with a pyrimidine ring, piperidine ring, and an acetamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-({3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)phenyl]acetamide typically involves multiple steps:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the piperidine ring: The piperidine ring is introduced via nucleophilic substitution reactions.
Linking the pyrimidine and piperidine rings: This step involves the formation of a methylene bridge between the two rings.
Introduction of the acetamide group: The final step involves acylation to introduce the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylene bridge.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[4-({3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-({3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pyrimidine ring is known to interact with nucleic acids, while the piperidine ring can interact with protein targets, leading to various biological effects.
Comparison with Similar Compounds
N-[4-({3-[(pyridin-2-yloxy)methyl]piperidin-1-yl}methyl)phenyl]acetamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-[4-({3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)phenyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness: N-[4-({3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N-[4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-15(24)22-18-7-5-16(6-8-18)12-23-11-2-4-17(13-23)14-25-19-20-9-3-10-21-19/h3,5-10,17H,2,4,11-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYJFUPMWDQLHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCCC(C2)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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